GW7845

Catalog No.
S529641
CAS No.
196809-22-0
M.F
C29H28N2O6
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW7845

CAS Number

196809-22-0

Product Name

GW7845

IUPAC Name

(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1

InChI Key

KEGOAFNIGUBYHZ-SANMLTNESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW 7845, GW-7845, GW7845

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC

The exact mass of the compound N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine is 500.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW7845 is a highly potent, tyrosine-derived, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. Unlike standard first- and second-generation TZDs such as troglitazone or rosiglitazone, GW7845 exhibits an exceptionally low nanomolar binding affinity and >1000-fold selectivity over PPARα and PPARδ, making it a precision tool for metabolic and oncological research [1]. Beyond its primary transcriptional role, its distinct structural scaffold provides a versatile platform for radiolabeling in nuclear medicine [2] and complex in vivo metabolic modeling [3]. For procurement professionals and lead researchers, GW7845 serves as a premium, high-potency alternative for advanced adipogenesis assays, vascular physiology studies, and the synthesis of targeted PET imaging agents.

Substituting GW7845 with conventional TZDs like rosiglitazone or pioglitazone fundamentally alters assay kinetics and downstream cellular responses. GW7845's tyrosine-based architecture confers an EC50 of 1.2 nM for murine PPARγ, which is approximately 63-fold more potent than rosiglitazone (EC50 ~76 nM) [1]. This extreme potency differential means that using a generic TZD at equivalent concentrations will result in severe under-activation of the receptor, while dose-matching a TZD to GW7845's activity level risks introducing solvent toxicity and off-target lipid accumulation. Furthermore, GW7845 possesses unique secondary properties, such as the direct inhibition of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle, which are not uniformly replicated by standard TZDs, making it indispensable for precise cardiovascular and metabolic co-regulation models [2].

Superior Receptor Binding Affinity and Transcriptional Potency

GW7845 demonstrates exceptional binding affinity and transcriptional activation capabilities compared to standard TZDs. In direct comparative assays, GW7845 exhibits an EC50 of 1.2 nM for murine PPARγ, whereas rosiglitazone requires an EC50 of 76 nM to achieve similar activation [1]. Furthermore, GW7845 binds with an inhibitor constant (Ki) of 3.7 nM, maintaining >1000-fold selectivity over PPARα and PPARδ [2].

Evidence DimensionPPARγ Transcriptional Activation (EC50)
Target Compound DataGW7845 EC50 = 1.2 nM
Comparator Or BaselineRosiglitazone EC50 = 76 nM
Quantified Difference~63-fold higher potency for GW7845
ConditionsMurine PPARγ activation assays

The ultra-low nanomolar potency allows researchers to use significantly lower compound concentrations, minimizing solvent toxicity and off-target effects in sensitive high-throughput screening workflows.

Precursor Suitability for 11C-Radiotracer Synthesis

The specific tyrosine-derived structure of GW7845 makes it a highly suitable precursor for the development of positron emission tomography (PET) imaging agents targeting PPARγ. Researchers have successfully utilized GW7845 to synthesize the radiolabeled analog 11C-GW7845[1]. The synthesis route via 11C-methyl iodide alkylation achieves a 71% radiochemical yield, capitalizing on the compound's high baseline affinity (Ki = 3.7 nM) to ensure the resulting tracer maintains sufficient target engagement in vivo, a critical hurdle where lower-affinity TZD precursors fail [1].

Evidence DimensionRadiochemical Synthesis Viability
Target Compound DataSuccessful synthesis of 11C-GW7845 with 71% radiochemical yield
Comparator Or BaselineStandard low-affinity TZDs (often unsuitable for PET due to insufficient target-to-background ratios)
Quantified DifferenceEnables viable in vivo PET imaging of PPARγ expression
Conditions11C-methyl iodide alkylation in DMF

For radiochemistry and nuclear medicine laboratories, GW7845 provides a structurally validated, high-affinity scaffold for generating effective in vivo imaging probes.

Enhanced Efficiency in Adipogenic Differentiation Workflows

In standardized cellular differentiation protocols using 3T3-L1 preadipocytes, GW7845 consistently outperforms first- and second-generation TZDs. Assays measuring adipogenesis via glycerol 3-phosphate dehydrogenase activity demonstrate that GW7845 induces differentiation at significantly lower concentrations than either rosiglitazone or troglitazone [1]. This heightened efficacy ensures complete and reproducible adipocyte maturation within the standard 6-day treatment window.

Evidence DimensionInduction of Adipogenic Differentiation
Target Compound DataHigh differentiation efficiency at nanomolar concentrations
Comparator Or BaselineRosiglitazone and Troglitazone
Quantified DifferenceSignificantly more potent induction of glycerol 3-phosphate dehydrogenase activity
Conditions3T3-L1 fibroblast differentiation assay (6 days)

Procurement of GW7845 ensures highly reproducible, rapid adipocyte differentiation, reducing the required reagent volume and standardizing in vitro metabolic models.

Dual-Action Vascular Modulation via VDCC Inhibition

Beyond its primary role as a nuclear receptor agonist, GW7845 exhibits direct modulatory effects on vascular smooth muscle. It effectively inhibits voltage-dependent calcium channels (VDCCs) and relaxes pressurized mesenteric arteries with an IC50 of 3 μM (using Ba2+ as the charge carrier) [1]. This dual-action profile distinguishes it from purely metabolic TZDs, providing a unified pharmacological tool for studying the intersection of insulin sensitization and vascular tone.

Evidence DimensionVDCC Inhibition and Arterial Relaxation
Target Compound DataIC50 = 3 μM
Comparator Or BaselineVehicle control
Quantified DifferenceDose-dependent relaxation of pressurized arteries
ConditionsPressurized rat mesenteric arteries using Ba2+ as charge carrier

This dual functionality makes GW7845 the preferred compound for researchers developing integrated models of diabetic vasculopathy and hypertension.

High-Fidelity In Vitro Adipogenesis Models

Due to its extreme potency, GW7845 is the optimal choice for driving 3T3-L1 preadipocytes into mature adipocytes, ensuring robust lipid droplet formation and target gene expression with minimal off-target toxicity [1].

Radiopharmaceutical Development

The structural compatibility of GW7845 for 11C-alkylation makes it a highly valuable precursor for synthesizing PET radiotracers (e.g., 11C-GW7845) aimed at non-invasive in vivo imaging of PPARγ distribution [2].

Integrated Cardiovascular-Metabolic Research

Its unique ability to inhibit voltage-dependent calcium channels (IC50 = 3 μM) alongside potent PPARγ activation positions GW7845 as a critical reagent for studies investigating the vascular complications of insulin resistance [3].

Chemoprevention and Oncology Efficacy Studies

With demonstrated ability to reduce average tumor burden by 70% in rat mammary carcinogenesis models, GW7845 serves as a highly reliable positive control for evaluating the anti-neoplastic potential of novel nuclear receptor modulators[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

500.19473662 Da

Monoisotopic Mass

500.19473662 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23Y783RURX

Wikipedia

Gw-7845

Dates

Last modified: 02-18-2024
1: Schlezinger JJ, Emberley JK, Bissonnette SL, Sherr DH. An L-tyrosine derivative and PPARgamma agonist, GW7845, activates a multifaceted caspase cascade in bone marrow B cells. Toxicol Sci. 2007 Jul;98(1):125-36. PubMed PMID: 17400580.
2: Schlezinger JJ, Emberley JK, Sherr DH. Activation of multiple mitogen-activated protein kinases in pro/pre-B cells by GW7845, a peroxisome proliferator-activated receptor gamma agonist, and their contribution to GW7845-induced apoptosis. Toxicol Sci. 2006 Aug;92(2):433-44. PubMed PMID: 16672323.
3: Mathews WB, Foss CA, Stoermer D, Ravert HT, Dannals RF, Henke BR, Pomper MG. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma}. J Nucl Med. 2005 Oct;46(10):1719-26. PubMed PMID: 16204723.
4: Grommes C, Landreth GE, Schlegel U, Heneka MT. The nonthiazolidinedione tyrosine-based peroxisome proliferator-activated receptor gamma ligand GW7845 induces apoptosis and limits migration and invasion of rat and human glioma cells. J Pharmacol Exp Ther. 2005 May;313(2):806-13. PubMed PMID: 15665144.
5: Suh N, Wang Y, Williams CR, Risingsong R, Gilmer T, Willson TM, Sporn MB. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), GW7845, inhibits rat mammary carcinogenesis. Cancer Res. 1999 Nov 15;59(22):5671-3. PubMed PMID: 10582681.

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